
Pyr-Phe-Leu-Pna
Übersicht
Beschreibung
These proteases include enzymes such as papain, ficin, and bromelain from plants, as well as cathepsin B from mammalian sources . The compound is particularly useful in research involving enzyme kinetics and protease activity due to its ability to produce a measurable color change upon enzymatic cleavage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyr-Phe-Leu-Pna involves the stepwise assembly of the peptide chain followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides. After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached to the C-terminal leucine residue .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently assemble the peptide chain. The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Pyr-Phe-Leu-Pna primarily undergoes enzymatic cleavage reactions. When exposed to thiol proteases, the peptide bond between leucine and p-nitroanilide is cleaved, releasing the p-nitroaniline group, which can be detected spectrophotometrically .
Common Reagents and Conditions:
Reagents: Thiol proteases (e.g., papain, ficin, bromelain, cathepsin B)
Conditions: The reactions are typically carried out in buffered solutions at optimal pH and temperature for the specific enzyme.
Major Products: The major product of the enzymatic cleavage of this compound is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
Wissenschaftliche Forschungsanwendungen
Enzyme Activity Assays
Pyr-Phe-Leu-pNA serves as a substrate for various proteases, allowing researchers to effectively measure enzyme activity. This specificity enables the differentiation between different protease activities in biological samples. For instance:
- Cysteine Protease Characterization : In studies involving cysteine proteases, this compound has been used to monitor the cleavage activity of enzymes such as ficin and C. histolyticum collagenase. The increase in absorbance at 405 nm indicates the hydrolysis of the substrate, confirming the enzyme's activity .
Table 1: Enzyme Activity Measurement Using this compound
Enzyme | Reaction Conditions | Result Observed |
---|---|---|
Ficin | 0.54 mM this compound at pH 7.5 | Increase in A405 over time |
C. histolyticum Collagenase | 0.54 mM this compound at pH 7.5 | No increase in A405 |
Drug Development
This compound is instrumental in pharmaceutical research, particularly for screening drug candidates targeting specific proteases. By using this compound, researchers can identify potential inhibitors or activators of protease activity, contributing to the design of therapeutic agents for diseases such as cancer and inflammatory disorders .
- Case Study : In a study examining the effects of various compounds on protease inhibition, this compound was used to assess the efficacy of potential drug candidates against specific proteases involved in disease pathways .
Biochemical Research
This compound plays a crucial role in studying protein interactions and cellular mechanisms. Its use allows researchers to gain insights into various biological processes and disease pathways.
- Cancer Research : this compound has been employed to investigate the role of proteases in tumor progression and metastasis, providing valuable data on how these enzymes influence cancer biology .
Diagnostic Applications
This compound can be incorporated into diagnostic assays to detect protease levels in clinical samples, aiding in early disease diagnosis. Its specificity for certain proteases makes it a reliable marker for conditions where these enzymes are dysregulated.
Wirkmechanismus
The mechanism of action of Pyr-Phe-Leu-Pna involves its cleavage by thiol proteases. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond between leucine and p-nitroanilide. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The specificity of the enzyme-substrate interaction ensures that the reaction is highly selective for the target protease .
Vergleich Mit ähnlichen Verbindungen
Pyr-Phe-Leu-Pna is unique due to its specific sequence and the presence of the p-nitroanilide group, which allows for chromogenic detection. Similar compounds include:
Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for detecting chymotrypsin-like proteases.
Bz-Arg-pNA: Used for measuring trypsin-like protease activity.
These compounds share the common feature of having a chromogenic group that allows for the spectrophotometric detection of enzymatic activity, but they differ in their peptide sequences and the specific proteases they target.
Biologische Aktivität
Pyr-Phe-Leu-pNA (Pyroglutamyl-Phenylalanine-Leucine-p-Nitroanilide) is a synthetic peptide substrate widely used in biochemical assays to study protease activity. This article explores its biological activity, particularly in the context of proteolytic enzymes, highlighting key findings from diverse research studies.
1. Overview of this compound
This compound is a synthetic substrate that mimics natural peptide bonds, allowing researchers to investigate the specificity and activity of various proteases. The compound is characterized by its ability to release p-nitroaniline upon cleavage, which can be quantitatively measured using spectrophotometric methods.
The biological activity of this compound primarily involves its hydrolysis by proteolytic enzymes. When cleaved, it produces a measurable increase in absorbance at 405 nm, indicating enzyme activity. The reaction conditions typically include a buffer system (e.g., HEPES-NaOH) and specific pH levels conducive to enzyme activity.
3.1 Protease Characterization
Research has demonstrated that this compound is particularly effective for characterizing cysteine proteases. For instance, studies indicated that the hydrolysis rate of this compound correlates significantly with the activity of ficin, a cysteine protease derived from fig latex. In contrast, no hydrolysis was observed when incubated with collagenase from Clostridium histolyticum, suggesting specificity for certain enzyme types .
3.2 Comparative Activity Studies
A comparative analysis using different enzyme extracts revealed that the hydrolytic activity towards this compound varied significantly among samples. For example, extracts from various plant sources exhibited a range of activities, with ficin showing the highest efficiency in cleaving this substrate .
Enzyme Source | Hydrolytic Activity (%) |
---|---|
Ficin | 100 |
C. histolyticum Collagenase | 0 |
Other Plant Extracts | 16.4 - 100 |
4.1 Cysteine Protease Activity
In one study, this compound was utilized to assess the proteolytic activity of ficin under varying conditions. The substrate was prepared at a concentration of 540 µM in a HEPES buffer (pH 7.5), and the reaction was monitored over time. Results indicated that absorbance at 405 nm increased linearly with incubation time, demonstrating the substrate's utility in measuring protease kinetics .
4.2 Substrate Specificity
Another investigation assessed the substrate specificity of a 90-kDa protease isolated from scallop shells using this compound alongside other peptidyl substrates. The study found that this protease preferentially cleaved substrates similar to this compound, indicating its potential application in marine biotechnology .
5. Conclusion and Future Directions
This compound serves as an invaluable tool for studying protease activity due to its specificity and measurable output upon hydrolysis. Future research could explore its application in high-throughput screening assays for drug discovery and enzyme inhibitors.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMZXVGZDVXDA-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301006478 | |
Record name | 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85901-57-1 | |
Record name | Pyroglutamyl-phenylalanyl-leucine-4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085901571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about the interaction of the proteases J-I and J-II with Pyr-Phe-Leu-pNA?
A: The research indicates that both J-I and J-II, identified as cathepsin L-like cysteine proteases, readily hydrolyzed this compound. [] This suggests that the peptide sequence and structure of this compound are recognized and cleaved by these specific proteases. The ability to hydrolyze this compound serves as a characteristic feature for classifying and studying cathepsin L-like cysteine proteases.
Q2: How does the use of this compound contribute to understanding the enzymatic activity of HlSP?
A: In the characterization of Haemaphysalis longicornis serine proteinase (HlSP), it was observed that the enzyme showed little activity towards hydrolyzing this compound. [] This finding, alongside the hydrolysis of other substrates like Bz-(DL)-Arg-pNA and Z-Ala-Ala-Leu-pNA, helps define the substrate specificity of HlSP. This information contributes to building a more complete understanding of HlSP's enzymatic activity and its potential role in blood digestion.
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